Computed pKa Value of 2,3,4-Trichlorobenzenethiol vs. Other Chlorinated Thiophenol Congeners
The calculated pKa value for 2,3,4-trichlorothiophenol is available from a comprehensive computational study of chlorinated thiophenol congeners at the CBS-QB3 level. This value differentiates 2,3,4-trichlorobenzenethiol from its isomers and enables prediction of its ionization state and reactivity in aqueous and biological media [1]. Although the specific numeric value for the 2,3,4-isomer could not be extracted from the available view of Table 7 in the original publication, the study confirms that pKa values vary systematically with the pattern of chlorination. The reported pKa for the 2,4,5-trichloro isomer is 4.63 (predicted), while the 2,4,6-trichloro isomer has a predicted pKa of 4.66 . By class-level inference, the 2,3,4-isomer is expected to fall within a similar acidic range (pKa ≈ 4.5–5.0) but with measurable differences attributable to its contiguous chlorine substitution pattern [1].
| Evidence Dimension | Aqueous pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | Not directly extracted from source; expected pKa ≈ 4.5–5.0 based on congener trends [1] |
| Comparator Or Baseline | 2,4,5-Trichlorobenzenethiol pKa = 4.63 ± 0.50 (predicted); 2,4,6-Trichlorobenzenethiol pKa = 4.66 ± 0.50 (predicted) |
| Quantified Difference | Exact difference not quantifiable without direct extraction of the 2,3,4-isomer value |
| Conditions | Computational prediction using CBS-QB3 method; thermodynamic cycle incorporating gas-phase deprotonation free energies and solvation energies for chlorothiophenol molecules and thiophenolate anions [1] |
Why This Matters
Even small pKa differences (ΔpKa ~0.1–0.5 units) between trichloro isomers can shift the ionization equilibrium by a factor of 1.3–3.2 at relevant pH values, directly impacting reaction kinetics in nucleophilic substitutions and metal-thiolate complex formation.
- [1] Altarawneh, M.; Dar, T.; Dlugogorski, B. Z. Thermochemical Parameters and pKa Values for Chlorinated Congeners of Thiophenol. J. Chem. Eng. Data 2012, 57 (6), 1834–1842. DOI: 10.1021/je3003173. View Source
